molecular formula C15H10BrIO3 B8586377 Methanone, (2-bromo-5-iodophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-

Methanone, (2-bromo-5-iodophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-

Cat. No.: B8586377
M. Wt: 445.05 g/mol
InChI Key: PMFLZOKAHBEXLK-UHFFFAOYSA-N
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Description

Methanone, (2-bromo-5-iodophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- is a useful research compound. Its molecular formula is C15H10BrIO3 and its molecular weight is 445.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone, (2-bromo-5-iodophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (2-bromo-5-iodophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10BrIO3

Molecular Weight

445.05 g/mol

IUPAC Name

(2-bromo-5-iodophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone

InChI

InChI=1S/C15H10BrIO3/c16-12-3-2-10(17)8-11(12)15(18)9-1-4-13-14(7-9)20-6-5-19-13/h1-4,7-8H,5-6H2

InChI Key

PMFLZOKAHBEXLK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C=CC(=C3)I)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromo-5-iodo-benzoyl chloride (−158 g, 457 mmol) in DCM (1500 ml) was added benzo(1,4)-dioxane (65.8 ml, 549 mmol) at 0° C. To this reaction mixture, aluminum chloride (195.4 g, 1465 mmol) was added in portions. After stirring for overnight at room temperature, reaction mixture was poured into crushed ice. This was extracted with dichloromethane (1000 ml×2). Dichloromethane layer was washed with water (1000 ml), saturated aqueous sodium bicarbonate solution (1000 ml×2), brine (1000 ml), dried over sodium sulfate, and concentrated. The solid product was triturated with hexanes. The product was dried under vacuum to give 180 g of (2-bromo-5-iodo-phenyl)-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanone.
Quantity
457 mmol
Type
reactant
Reaction Step One
Quantity
65.8 mL
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-bromo-5-iodo-benzoyl chloride (26.4 g, 76.56 mmol) in dichloromethane (250 mL) was added benzo(1,4)-dioxane (10.41 g, 76.26 mmol) at 0° C. To this reaction mixture, AlCl3 (40.78 g, 305.47 mmol) was added in portions. After stirring overnight at room temperature, the reaction mixture was poured into crushed ice. The resulting mixture was extracted with dichloromethane (500 mL×2). The dichloromethane layers were combined and washed with water (200 mL), saturated aqueous sodium bicarbonate solution (200 mL×2), and brine (200 mL), then dried over sodium sulfate and concentrated. The solid product was triturated with hexanes, and the triturated product was dried under vacuum to furnish (2-bromo-5-iodo-phenyl)-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanone (30 g).
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
40.78 g
Type
reactant
Reaction Step Two

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